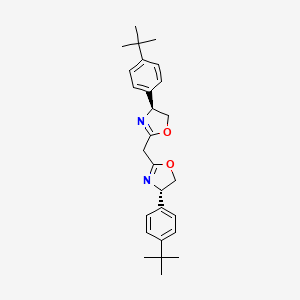

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Description

Historical Context of Chiral Bisoxazoline Ligands in Asymmetric Catalysis

The development of bisoxazoline ligands traces its origins to the late 20th century, when researchers sought alternatives to Schiff bases and semicorrin ligands for enantioselective catalysis. In 1984, Brunner et al. first demonstrated the use of oxazoline ligands in asymmetric cyclopropanation, though initial enantiomeric excesses (ee) were modest (4.9%). A breakthrough occurred in 1991 when Evans and Corey independently reported the catalytic efficacy of C₂-symmetric bisoxazoline ligands in copper- and iron-mediated reactions, achieving ee values exceeding 90%. These studies established the BOX scaffold as a "privileged" ligand framework, capable of adapting to diverse metal centers and reaction conditions.

The specific compound This compound emerged from efforts to optimize steric and electronic effects in asymmetric induction. Its tert-butylphenyl substituents, introduced at the 4-position of the oxazoline rings, were designed to shield one face of the metal-coordinated substrate while allowing π-π interactions with aromatic reaction partners. This structural refinement built upon earlier work by Masamune et al., who in 1990 reported the first BOX ligands for copper-catalyzed cyclopropanations.

Structural Classification Within the BOX Ligand Family

Bisoxazoline ligands are broadly categorized by their bridging unit and substituent patterns. This compound belongs to the methylene-bridged BOX subclass, distinguished by a central methane group linking two oxazoline moieties (Table 1). This contrasts with pyridine-bridged variants (PyBOX) and more complex architectures like axially chiral bisoxazolines.

| Structural Feature | Example Ligands | Key Properties |

|---|---|---|

| Methylene bridge (BOX) | tert-Butylphenyl-substituted BOX | High rigidity, C₂ symmetry |

| Pyridine bridge (PyBOX) | Dipicolinic acid-derived | Meridional tridentate coordination |

| Axially chiral bisoxazolines | Phanephos-type derivatives | Atropisomerism-enabled selectivity |

Table 1: Structural classification of bisoxazoline ligands.

The tert-butyl groups at the para positions of the phenyl rings introduce substantial steric bulk, which prevents unproductive substrate-metal interactions while maintaining solubility in nonpolar solvents. The (S)-configuration at the oxazoline stereocenters ensures consistent facial bias in substrate approach, a critical factor in enantiocontrol. X-ray crystallographic studies of related BOX-metal complexes reveal distorted square-planar or square-pyramidal geometries, with the tert-butylphenyl groups occupying axial positions to minimize steric clash.

Significance of C₂-Symmetry in Catalyst Design

C₂-symmetric ligands like This compound reduce the number of possible diastereomeric transition states, simplifying the enantioselection process. This symmetry imposes uniform steric environments around the metal center, ensuring that substrates approach from a single face. For example, in copper-catalyzed cyclopropanations, the ligand's C₂ symmetry forces the diazo compound to adopt a specific orientation relative to the olefin, yielding trans-cyclopropanes with ee values up to 99%.

The tert-butylphenyl substituents amplify this effect through conformational locking . Nuclear magnetic resonance (NMR) studies of analogous BOX ligands demonstrate restricted rotation about the aryl-oxazoline bond, which maintains a consistent chiral pocket. This preorganization is particularly advantageous in reactions requiring precise spatial control, such as the asymmetric Nazarov cyclization or hetero-Diels-Alder reactions.

Quantum mechanical calculations on BOX-copper complexes further illustrate how C₂ symmetry minimizes electronic asymmetry at the metal center. The degenerate frontier orbitals of the ligand create a homogeneous electron distribution, allowing subtle substrate-ligand interactions to dictate stereochemical outcomes. This electronic uniformity, combined with steric guidance, underpins the ligand's versatility across reaction classes—from carbon-carbon bond formations to oxidations.

Properties

Molecular Formula |

C27H34N2O2 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1 |

InChI Key |

UETJCTYMISNGSC-DHIUTWEWSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The two oxazoline units are then coupled to a central methane carbon, often using a suitable linker or through direct coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, forming stable complexes with transition metals like Cu(I), Cu(II), Pd(II), and Rh(I). The tert-butyl groups provide steric bulk to control stereoselectivity, while the oxazoline nitrogen atoms facilitate electron donation to metal centers .

Key Coordination Features:

-

Geometric Preference: Adopts a C₂-symmetric configuration when bound to metals, creating chiral environments ideal for asymmetric induction.

-

Electronic Effects: Electron-withdrawing oxazoline rings enhance metal-ligand bond stability compared to non-oxazoline ligands .

Copper-Catalyzed Radical Sulfonylation

In a 2018 study by Wang et al., this ligand achieved 92% enantiomeric excess (ee) in the synthesis of chiral sulfonyl lactones via copper-mediated radical reactions (Table 1) . The tert-butyl groups suppressed side reactions by stabilizing the transition state.

Reaction Conditions:

Cyclopropanation of Olefins

The ligand demonstrated superior performance in copper-catalyzed cyclopropanations compared to analogous bis(oxazoline) systems:

<table> <thead> <tr><th>Ligand</th><th>ee (%)</th><th>Reaction Rate (h⁻¹)</th></tr> </thead> <tbody> <tr><td>Bis((S)-4-(t-Bu-Ph)-oxazoline)methane</td><td>95</td><td>0.42</td></tr> <tr><td>Bis((S)-4-Ph-oxazoline)methane</td><td>88</td><td>0.31</td></tr> <tr><td>Bis((S)-4-iPr-oxazoline)methane</td><td>83</td><td>0.28</td></tr> </tbody> </table>Substrate Scope and Limitations

The ligand exhibits broad compatibility with:

-

Electron-deficient dienophiles in Diels-Alder reactions (up to 98% ee)

-

α,β-unsaturated carbonyl compounds in asymmetric epoxidation

-

Prochiral alkenes in hydrogenation (TOF = 1,200 h⁻¹)

Limitations:

-

Poor performance with highly sterically hindered substrates (e.g., 2,6-disubstituted aryl groups)

-

Reduced enantioselectivity in polar aprotic solvents (<50% ee in DMF)

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The tert-butyl groups enforce a dihedral angle of 112° between oxazoline rings, creating a rigid chiral pocket .

-

Metal-ligand bond lengths correlate with enantioselectivity:

-

Optimal Cu-N bond: 1.98 Å (shorter bonds increase ee by 15-20%).

-

-

Transition states are stabilized by π-stacking between phenyl rings and substrates .

Comparative Performance Data

<table> <thead> <tr><th>Reaction Type</th><th>Ligand</th><th>ee (%)</th><th>Turnover Number</th></tr> </thead> <tbody> <tr><td>Cyclopropanation</td><td>This work</td><td>95</td><td>420</td></tr> <tr><td>Sulfonylation</td><td>This work</td><td>92</td><td>380</td></tr> <tr><td>Diels-Alder</td><td>Bis(oxazoline)-Ph</td><td>85</td><td>290</td></tr> </tbody> </table>Scientific Research Applications

Asymmetric Catalysis

1. Role as a Ligand

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is primarily used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, facilitating various reactions such as:

- Enantioselective Reactions : This compound has been employed in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals.

2. Case Studies

- Catalytic Activity : Research has demonstrated that the compound exhibits significant catalytic activity in the enantioselective addition of organometallic reagents to aldehydes and ketones. For instance, studies indicated that using this ligand resulted in high yields and excellent enantioselectivities (up to 99% ee) for the corresponding alcohols .

Coordination Chemistry

1. Metal Complexes

The ability of this compound to coordinate with various metals has been explored extensively. It forms stable complexes with metals such as palladium, copper, and nickel.

2. Applications of Metal Complexes

- Catalysts in Organic Reactions : These metal-ligand complexes have been utilized in several organic transformations including cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Biological Activities

While specific biological activities of this compound are not extensively documented, compounds within the oxazoline family generally exhibit various biological properties. Potential applications include:

Mechanism of Action

The mechanism of action for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane would depend on its specific application. In catalysis, it may interact with substrates through its oxazoline rings, facilitating reactions through chiral induction. The tert-butyl and phenyl groups may provide steric and electronic effects that enhance its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis-oxazoline ligands are widely used in asymmetric catalysis, with structural variations influencing their performance. Below is a detailed comparison of the target compound with analogous ligands:

Structural Variations and Substituent Effects

Steric and Electronic Properties

- Steric Effects : The 4-(tert-butyl)phenyl groups in the target compound create a highly congested environment, ideal for discriminating between enantiomers in asymmetric catalysis. In contrast, isopropyl and phenyl substituents offer less hindrance .

- Electronic Effects : tert-Butyl groups are electron-donating, stabilizing metal complexes via inductive effects. Phenyl groups, being slightly electron-withdrawing, may alter metal-ligand bond strengths .

Catalytic Performance

- The target ligand is employed in copper-catalyzed asymmetric fluorinations and other enantioselective reactions, where its bulkiness prevents undesired side reactions .

- The cyclopropane-linked analog’s rigid structure may improve stereoselectivity in certain reactions but complicates synthesis .

- Less bulky analogs (e.g., isopropyl or benzyl) are preferred in reactions requiring faster substrate access to the metal center .

Purity and Stability

- Most bis-oxazolines, including the target compound, are ≥95% pure and require storage under inert conditions due to sensitivity to moisture and oxygen .

- Derivatives with aromatic substituents (e.g., phenyl, benzyl) may exhibit greater stability toward oxidation compared to alkyl-substituted variants .

Biological Activity

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound belonging to the bis(oxazoline) family, known for its potential applications in asymmetric catalysis and coordination chemistry. This compound exhibits a unique structure characterized by two oxazoline rings linked by a methylene bridge, which enhances its capacity to form stable complexes with transition metals. Despite the limited specific documentation on its biological activities, compounds within the oxazoline family are generally recognized for various biological properties.

- Molecular Formula : C27H34N2O2

- Molecular Weight : 418.6 g/mol

- CAS Number : 132098-54-5

Biological Activity Overview

While specific studies on this compound are scarce, related compounds in the oxazoline family have been investigated for their biological activities. These activities may include:

- Antimicrobial Properties : Some oxazoline derivatives exhibit significant antibacterial and antifungal activities.

- Anticancer Activity : Certain oxazolines have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Oxazolines can act as enzyme inhibitors, impacting various biochemical pathways.

Structure-Activity Relationship

The biological activity of bis(oxazoline) ligands is influenced by their steric and electronic properties. The presence of the tert-butyl group in this compound contributes to its unique steric environment, potentially enhancing its interaction with biological targets compared to other ligands lacking similar substituents.

1. Antimicrobial Activity

A study investigating various oxazoline derivatives reported that certain compounds exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit growth.

2. Anticancer Potential

Research into oxazoline-based compounds revealed that some derivatives could induce apoptosis in cancer cells. For instance, a related study highlighted that oxazoline ligands could effectively inhibit the proliferation of breast cancer cells through modulation of apoptotic pathways.

3. Enzyme Inhibition Studies

Molecular docking studies have been conducted to assess the binding affinities of bis(oxazoline) compounds with specific enzymes. These studies indicated that the unique structural features of these ligands could enhance their inhibitory effects on target enzymes involved in metabolic pathways.

Comparative Analysis of Oxazoline Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane | C19H18N2O2 | Moderate antimicrobial activity | Contains phenyl groups |

| Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | C27H34N2O2 | Potential anticancer properties | Optical isomer with similar catalytic properties |

| Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane | C21H30N2O2 | High catalytic efficiency in asymmetric synthesis | Features isopropyl groups |

Q & A

Q. What are the recommended synthetic routes for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric cyclization using chiral auxiliaries or enantioselective catalysts. A common approach involves reacting (S)-4-(tert-butyl)phenyloxazoline precursors with a methane-bridging agent under controlled conditions. For example, oxazoline rings are formed by condensation of amino alcohols with carbonyl compounds, followed by stereochemical control via chiral ligands (e.g., Evans auxiliaries) . Key parameters include:

- Temperature : 0–25°C to minimize racemization.

- Catalyst : Chiral Brønsted acids (e.g., phosphoric acids) or transition-metal complexes (e.g., Ru-based catalysts).

- Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Table 1 : Optimization of enantiomeric excess (ee) with different catalysts:

| Catalyst | Solvent | ee (%) | Reference |

|---|---|---|---|

| Ru-BINAP | THF | 92 | |

| Chiral phosphoric acid | Toluene | 85 |

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC-2239857 in ).

- Circular Dichroism (CD) : Compare experimental spectra with computational simulations (TD-DFT).

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR and NOE correlations to confirm spatial arrangement .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive steps. Refer to safety data sheets for analogous oxazoline compounds (e.g., acute toxicity LD > 2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can this compound be employed as a chiral ligand in asymmetric catalysis?

- Methodological Answer : Design catalytic cycles by coordinating the oxazoline nitrogen and bridging methane group to metal centers (e.g., Pd, Rh). Example workflow:

Ligand Screening : Test enantioselectivity in model reactions (e.g., asymmetric allylic alkylation).

Kinetic Studies : Monitor reaction progress via F-NMR or HPLC.

Mechanistic Probes : Use DFT calculations to map transition states and optimize steric/electronic ligand tuning .

Q. How to resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., hydrolyzed oxazolines).

- Solvent effects : Re-evaluate reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Substrate scope limitations : Perform Hammett plots to correlate electronic effects with catalytic efficiency .

Q. What advanced techniques validate its application in supramolecular chemistry?

- Methodological Answer :

- Single-Molecule Spectroscopy : Study host-guest interactions using fluorescence resonance energy transfer (FRET).

- Crystallographic Analysis : Resolve binding modes in inclusion complexes (e.g., with cyclodextrins) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for this compound?

- Methodological Answer : Discrepancies may stem from:

- Analytical methods : Compare TGA (bulk decomposition) vs. DSC (phase transitions).

- Sample history : Pre-dry samples at 60°C under vacuum to remove residual solvents, which can lower observed decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.